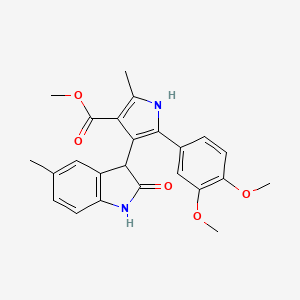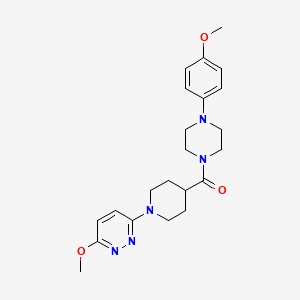![molecular formula C22H23N3O2 B10980071 2-{2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazol-1-yl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B10980071.png)
2-{2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazol-1-yl}-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating fusion of structural elements, combining a benzimidazole core with a pyrrolidine moiety. Let’s break it down:
Benzimidazole: A bicyclic heterocycle containing a benzene ring fused to an imidazole ring. It often exhibits biological activity due to its electron-rich nature.
Pyrrolidine: A saturated five-membered ring containing one nitrogen atom. Pyrrolidines are prevalent in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound’s aromatic rings are susceptible to oxidation, leading to the formation of corresponding quinones.
Reduction: Reduction of the imine group can yield the secondary amine.
Substitution: Halogenation or other substitution reactions can modify the phenyl or benzimidazole rings.
Common Reagents and Conditions:
Scientific Research Applications
Chemistry: Investigate its reactivity, explore new derivatives, and study its coordination chemistry.
Biology: Assess its potential as a bioactive compound (e.g., enzyme inhibitors, receptor ligands).
Medicine: Evaluate its pharmacological properties (e.g., anticancer, antimicrobial).
Industry: Explore its use in materials science (e.g., organic electronics, sensors).
Mechanism of Action
Molecular Targets: Identify specific proteins or receptors affected by the compound.
Pathways Involved: Investigate signaling pathways modulated by its interactions.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazol-1-yl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C22H23N3O2/c1-27-18-11-8-17(9-12-18)10-13-21-23-19-6-2-3-7-20(19)25(21)16-22(26)24-14-4-5-15-24/h2-3,6-13H,4-5,14-16H2,1H3/b13-10+ |
InChI Key |
JUXRHSYLTUDXHY-JLHYYAGUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC(=O)N4CCCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC(=O)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10980000.png)
![N-(4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine](/img/structure/B10980002.png)
methanone](/img/structure/B10980010.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylbenzamide](/img/structure/B10980016.png)
![N~5~-carbamoyl-N~2~-[(6-fluoro-1H-indol-1-yl)acetyl]-D-ornithine](/img/structure/B10980024.png)
![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B10980029.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B10980032.png)
![2-(2-Methylpropyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B10980046.png)

![N-(4-fluorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B10980054.png)
![N-{1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B10980069.png)
![trans-4-({[(2-methyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B10980075.png)
![5-[(3-Chloropyridin-2-yl)amino]-5-oxopentanoic acid](/img/structure/B10980081.png)
